

# Technical Monograph: 4-Chloro-3-iodo-1H-indazol-7-amine

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## Compound of Interest

Compound Name: *4-Chloro-3-iodo-1H-indazol-7-amine*

CAS No.: *1000343-04-3*

Cat. No.: *B3196543*

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IUPAC Name: **4-Chloro-3-iodo-1H-indazol-7-amine** CAS Registry Number: 1000343-04-3

Molecular Formula: C

H

ClIN

Molecular Weight: 293.49 g/mol

## Executive Summary & Strategic Utility

**4-Chloro-3-iodo-1H-indazol-7-amine** is a highly functionalized heterocyclic building block, critical in the design of small-molecule kinase inhibitors, particularly those targeting the MAPK/ERK pathway and SHP2 phosphatases. Its structural uniqueness lies in its tri-functional nature, allowing for orthogonal chemical modifications at three distinct sites:

- C3-Iodine: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the introduction of aryl or heteroaryl groups to extend into the kinase specificity pocket.

- C7-Amine: A nucleophilic handle for amide coupling, urea formation, or reductive amination, often used to link solvent-exposed solubilizing groups or hinge-binding motifs.
- C4-Chlorine: A steric and electronic modulator that influences the torsion angle of C3-substituents and enhances metabolic stability by blocking the C4 position from oxidation.

This guide details the synthesis, reactivity profile, and handling protocols for this compound, derived from authoritative patent literature (e.g., WO2009/036066) and standard heterocyclic chemistry principles.

## Chemical Structure & Reactivity Analysis

The indazole core is electron-rich but the presence of the electron-withdrawing nitro group (in the precursor) and the halogen atoms modulates its reactivity.

| Position | Substituent | Reactivity Profile  | Strategic Application   |
|----------|-------------|---|---|
| N1       | H (Free)    | Acidic proton (pKa ~14). Can be protected (THP, SEM, Boc) or alkylated. | Directs regioselectivity during functionalization.            |
| C3       | Iodine      | Highly reactive toward oxidative addition with Pd(0).                   | Primary site for scaffold extension (e.g., biaryl formation). |
| C4       | Chlorine    | Sterically bulky; electronically deactivating.                          | Induces "ortho-effect" twisting; blocks metabolism.           |
| C7       | Amine       | Nucleophilic; susceptible to oxidation.                                 | Attachment point for "tail" regions of drug candidates.       |

## Comprehensive Synthesis Protocol

The synthesis of **4-Chloro-3-iodo-1H-indazol-7-amine** typically proceeds via a 3-step sequence starting from a substituted aniline or nitro-indazole precursor. The most robust route,

validated in patent literature, involves the iodination of a nitro-indazole intermediate followed by a chemoselective reduction.

## Step 1: Precursor Synthesis (4-Chloro-7-nitro-1H-indazole)

Note: If not commercially available, this is synthesized from 3-chloro-2-methyl-6-nitroaniline via diazotization.

Reaction:

## Step 2: Regioselective Iodination at C3

Direct iodination of the indazole ring occurs preferentially at the C3 position due to electronic density, even with the deactivating nitro group present.

- Reagents: N-Iodosuccinimide (NIS) or Iodine ( ) / Potassium Hydroxide (KOH).
- Solvent: DMF or Acetonitrile (MeCN).
- Conditions: Ambient temperature (20–25°C) to 60°C.

Protocol:

- Dissolve 4-Chloro-7-nitro-1H-indazole (1.0 eq) in DMF (10 V).
- Add NIS (1.1–1.2 eq) portion-wise to control the exotherm.
- Stir at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of starting material ( ) and formation of product ( ).
- Workup: Pour the reaction mixture into ice-water/sodium thiosulfate solution (to quench excess iodine). Collect the precipitate by filtration.<sup>[1]</sup> Wash with water and dry under

vacuum.

- Yield: Typically 85–95%.
- Product: 4-Chloro-3-iodo-7-nitro-1H-indazole (CAS 1000343-01-0).[\[2\]](#)[\[3\]](#)[\[4\]](#)

### Step 3: Chemoselective Nitro Reduction

The reduction of the nitro group to the amine must be performed carefully to avoid deiodination (hydrodehalogenation), which can occur under standard catalytic hydrogenation (H<sub>2</sub>/Pd-C) conditions.

- Preferred Method: Iron (Fe) powder with Ammonium Chloride (NH<sub>4</sub>Cl) or Tin(II) Chloride (SnCl<sub>2</sub>·2H<sub>2</sub>O).
- Solvent: Ethanol/Water or THF/Water.

Protocol:

- Suspend 4-Chloro-3-iodo-7-nitro-1H-indazole (1.0 eq) in Ethanol (10 V) and Water (2.5 V).
- Add Ammonium Chloride (NH<sub>4</sub>Cl, 5.0 eq) and Iron Powder (Fe, 5.0 eq).
- Heat to reflux (70–80°C) with vigorous stirring for 2–4 hours.
- Monitor: LC-MS should show conversion to the amine (m/z 284).
- Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
- Concentrate the filtrate. Dilute with EtOAc and wash with saturated NaHCO<sub>3</sub> and brine.

- Dry over Na

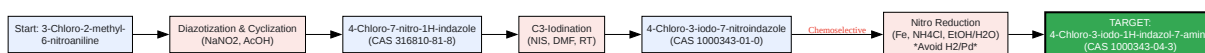
SO

, filter, and concentrate.

- Purification: Recrystallization (EtOAc/Hexanes) or Flash Chromatography (0–50% EtOAc in Hexanes).
- Final Product: **4-Chloro-3-iodo-1H-indazol-7-amine** as a yellow/off-white solid.

## Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision points for process safety and yield optimization.



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Figure 1: Step-wise synthetic pathway highlighting the critical chemoselective reduction step to preserve the C3-Iodine.

## Applications in Drug Discovery

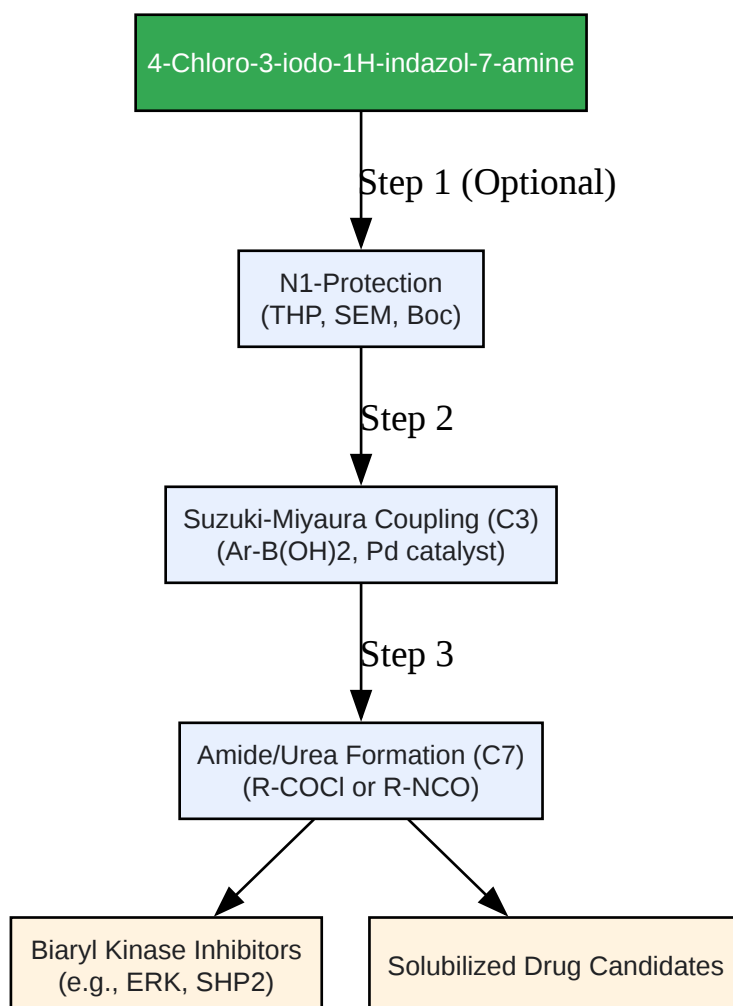
This scaffold is a "privileged structure" in kinase inhibitor design. The **4-Chloro-3-iodo-1H-indazol-7-amine** core serves as a central hub for diversity-oriented synthesis.

## Mechanism of Action (Kinase Inhibition)

- Hinge Binding: The indazole N1-H and N2 often form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).
- Gatekeeper Interaction: The C3-substituent (introduced via the iodine handle) extends into the hydrophobic pocket, often interacting with the gatekeeper residue.

- Solvent Front: Substituents on the C7-amine extend towards the solvent front, improving solubility and pharmacokinetic properties.

## Derivatization Logic



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Figure 2: Strategic functionalization workflow for converting the core scaffold into bioactive kinase inhibitors.

## Safety & Handling (E-E-A-T)

- Hazard Identification:
  - Iodinated Compounds: Generally light-sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

- Nitro Intermediates: Potentially explosive if heated dry. Ensure controlled heating and proper venting.
- Skin/Eye Contact: Irritant. Use standard PPE (gloves, goggles, lab coat).
- Stability: The C3-Iodine bond is susceptible to photolytic cleavage. Avoid prolonged exposure to direct light.
- Waste Disposal: Segregate halogenated organic waste. Heavy metals (Fe, Sn, Pd) must be disposed of according to specific heavy metal protocols.

## References

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